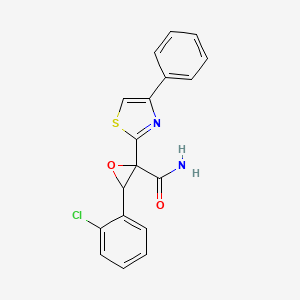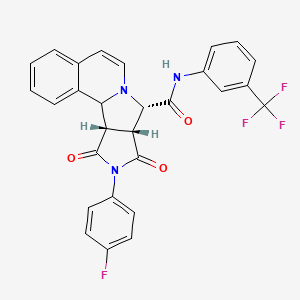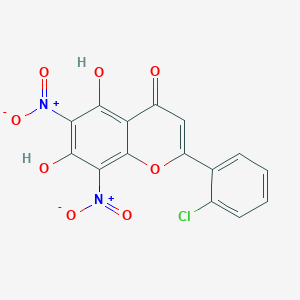
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a chlorophenyl group, two hydroxyl groups, and two nitro groups attached to a benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Signal Transduction Modulation: Interfering with signaling pathways involved in cell growth, differentiation, or apoptosis.
Reactive Oxygen Species (ROS) Scavenging: Acting as an antioxidant by scavenging ROS and protecting cells from oxidative damage.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxy-6,8-dinitro-4H-1-benzopyran-4-one can be compared with other benzopyran derivatives, such as:
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the nitro groups, which may result in different biological activities.
2-(2-Chlorophenyl)-6,8-dinitro-4H-1-benzopyran-4-one: Lacks the hydroxyl groups, which may affect its reactivity and interactions with biological targets.
2-(2-Chlorophenyl)-5,7-dihydroxy-6-nitro-4H-1-benzopyran-4-one: Contains only one nitro group, which may alter its chemical and biological properties.
Properties
CAS No. |
920006-45-7 |
|---|---|
Molecular Formula |
C15H7ClN2O8 |
Molecular Weight |
378.68 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,7-dihydroxy-6,8-dinitrochromen-4-one |
InChI |
InChI=1S/C15H7ClN2O8/c16-7-4-2-1-3-6(7)9-5-8(19)10-13(20)11(17(22)23)14(21)12(18(24)25)15(10)26-9/h1-5,20-21H |
InChI Key |
MNWDLPJPUAFNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)[N+](=O)[O-])O)[N+](=O)[O-])O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-Amino-2-(nonanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12621044.png)
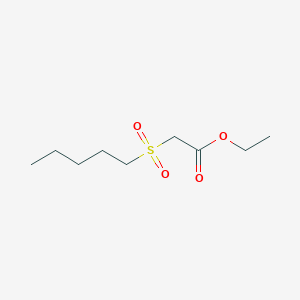
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)

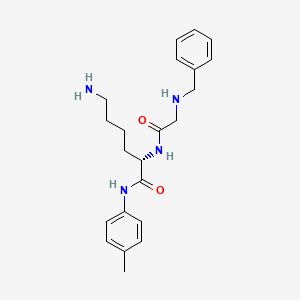
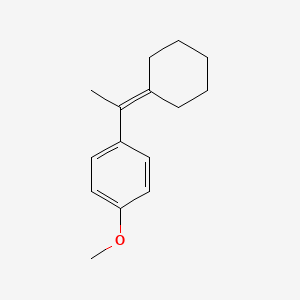
![N-Methyl-2-(phenylmethanesulfinyl)-N-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B12621076.png)
![(1S,11S,12R,16S)-14-(2,4-dichlorophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12621078.png)
![4-(2-Methoxyethoxy)-6-phenylpyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12621091.png)
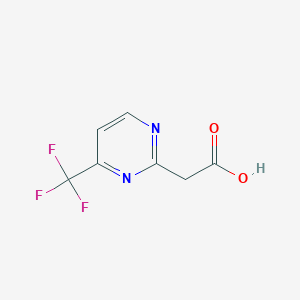
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-chlorobutanoate](/img/structure/B12621108.png)
![Benzoic acid, 4-(5-bromo-3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12621111.png)
